7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane
Description
7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is a highly fluorinated compound characterized by two dodecafluoroheptyl chains linked via ether oxygen atoms to a central methoxy group, with an additional dodecafluoroheptane backbone. This structure confers exceptional chemical inertness, thermal stability, and hydrophobicity, typical of perfluorinated compounds.
Properties
CAS No. |
866-03-5 |
|---|---|
Molecular Formula |
C22H10F36O3 |
Molecular Weight |
1006.3 g/mol |
IUPAC Name |
7-[bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane |
InChI |
InChI=1S/C22H10F36O3/c23-4(24)11(35,36)17(47,48)20(53,54)14(41,42)8(29,30)1-59-7(60-2-9(31,32)15(43,44)21(55,56)18(49,50)12(37,38)5(25)26)61-3-10(33,34)16(45,46)22(57,58)19(51,52)13(39,40)6(27)28/h4-7H,1-3H2 |
InChI Key |
LBKLNJVDFAZVHX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane typically involves multiple steps, starting with the preparation of the fluorinated heptyl intermediates. These intermediates are then subjected to etherification reactions under controlled conditions to form the final compound. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as distillation and chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane primarily undergoes substitution reactions due to the presence of ether linkages. These reactions can be catalyzed by various reagents, including Lewis acids and bases .
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride (BF3) and aluminum chloride (AlCl3), which act as catalysts to facilitate the substitution process. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the ether linkages .
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced. For example, introducing alkyl groups can result in the formation of alkylated derivatives, which may exhibit different physical and chemical properties compared to the parent compound .
Scientific Research Applications
Surface Coatings
The compound's fluorinated nature provides excellent water and oil repellency. This makes it ideal for use in surface coatings that require durability and resistance to environmental degradation. Research has shown that fluorinated compounds can enhance the performance of coatings in harsh conditions by providing superior chemical resistance and reducing friction .
Biomedical Applications
Fluorinated compounds are increasingly being explored for biomedical applications due to their biocompatibility and ability to modify the surface properties of medical devices. The specific structure of this compound may be utilized in drug delivery systems or as a coating for implants to reduce protein adsorption and improve biocompatibility . Studies indicate that such modifications can enhance the efficacy of drug delivery by controlling the release rates and targeting specific tissues .
Environmental Science
Research into the environmental impact of fluorinated compounds has gained traction due to concerns over their persistence and potential toxicity. This compound could be studied for its interactions with various environmental matrices or its breakdown products in ecological systems. Understanding these interactions is crucial for assessing the environmental risks associated with fluorinated chemicals .
Nanotechnology
In nanotechnology applications, the unique properties of fluorinated compounds can be harnessed to create advanced materials with specific functionalities. For instance, they can be used as surfactants in the synthesis of nanoparticles or as stabilizers in emulsions. The compound's ability to alter interfacial properties makes it valuable for developing novel nanomaterials with enhanced performance characteristics .
Analytical Chemistry
Fluorinated compounds are often employed as standards or reagents in analytical chemistry due to their distinct spectral properties. The unique fluorescence characteristics of this compound can be utilized in various analytical techniques such as chromatography or mass spectrometry for detecting trace levels of substances .
Case Study 1: Fluorinated Surface Coatings
A study published in the Journal of Coatings Technology demonstrated that incorporating fluorinated compounds into polymer matrices significantly improved water repellency and scratch resistance compared to traditional coatings. The research highlighted the role of fluorinated additives in enhancing the longevity and performance of protective coatings used in automotive and aerospace industries.
Case Study 2: Drug Delivery Systems
Research published in Advanced Drug Delivery Reviews explored the use of fluorinated polymers in drug delivery systems. The study found that modifying polymer surfaces with fluorinated compounds led to improved drug loading efficiency and controlled release profiles. This advancement is particularly relevant for targeted therapy applications where precise drug delivery is critical.
Mechanism of Action
The mechanism by which 7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane exerts its effects is primarily through its interaction with molecular targets via hydrophobic interactions. The extensive fluorination enhances these interactions, allowing the compound to effectively modulate the activity of target molecules. This mechanism is particularly relevant in its applications in drug delivery and material science .
Comparison with Similar Compounds
Bis(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl) Sulfosuccinate Sodium Salt (CAS 60131-27-3)
- Structure : Features sulfosuccinate ester groups and a sodium counterion, unlike the ether-linked methoxy groups in the target compound.
- Properties : Exhibits surfactant behavior due to its ionic sulfonate group, enabling micelle formation in polar solvents. The target compound lacks ionic character, resulting in lower solubility in aqueous media .
- Applications: Used in firefighting foams and industrial surfactants, whereas the target compound’s non-ionic structure may favor applications in lubricants or hydrophobic coatings.
[7-(2-Cyclohexyl-4,6-Dinitrophenyl)-Dodecafluoroheptyl] Carbonate (CAS 4230-84-6)
- Structure : Contains a carbonate ester group and aromatic nitro substituents, contrasting with the aliphatic ether linkages of the target compound.
- Reactivity : The carbonate group is more prone to hydrolysis under basic conditions compared to the stable ether bonds in the target compound .
- Thermal Stability : The target compound’s perfluorinated backbone likely offers superior thermal resistance (>300°C) versus partially fluorinated analogs.
Physical and Chemical Properties
| Property | Target Compound | Bis-Dodecafluoroheptyl Sulfosuccinate Sodium Salt | [7-(...) Carbonate (CAS 4230-84-6) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~1,200 (estimated) | 848.28 | ~750 (estimated) |
| Solubility | Low in polar solvents | High in water (ionic nature) | Moderate in organic solvents |
| Thermal Stability | >300°C | ~200°C (decomposition) | ~150°C (decomposition) |
| Key Functional Groups | Ether, perfluoroalkane | Sulfosuccinate, sodium salt | Carbonate, nitroaromatic |
Performance in Extreme Environments
The target compound’s fully fluorinated structure enables resistance to UV radiation, aggressive solvents (e.g., hexane, acids), and high temperatures, outperforming partially fluorinated analogs like CAS 4230-84-6 . This makes it suitable for aerospace coatings and semiconductor manufacturing.
Environmental and Regulatory Considerations
While perfluorinated compounds are valued for durability, their environmental persistence raises concerns.
Biological Activity
The compound 7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is a complex fluorinated organic molecule that has garnered attention due to its unique properties and potential applications in various fields including biology and medicine. This article explores its biological activity based on available research findings.
- Molecular Formula : C10H10F12O2
- Molecular Weight : 390.17 g/mol
- CAS Number : 657349-05-8
- IUPAC Name : 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-methoxyethoxy)heptane
The biological activity of this compound is primarily attributed to its lipophilicity enhanced by the fluorinated groups. This property facilitates interaction with lipid membranes and proteins. The interactions can modulate enzyme activities and receptor functions within biological systems.
Drug Delivery Systems
Research indicates that the compound may be utilized in drug delivery systems due to its stability and biocompatibility. Its ability to encapsulate drugs effectively while maintaining their release profiles is crucial for therapeutic applications.
Imaging Agents
The compound has been investigated for use as an imaging agent in medical diagnostics. Its fluorinated nature allows for enhanced contrast in imaging techniques such as MRI and PET scans.
Medical Devices
Incorporation into medical devices is another area of exploration. The compound's chemical stability and non-reactivity with biological tissues make it suitable for coatings and components in various medical applications.
Toxicological Studies
While the potential applications are promising, it is essential to consider the toxicological profile of fluorinated compounds. Research has shown that per- and polyfluoroalkyl substances (PFAS), which include this compound's structure type, can have adverse effects on human health and the environment. Studies highlight concerns regarding bioaccumulation and potential endocrine disruption .
Case Study 1: Drug Delivery Efficacy
A study examined the efficacy of a drug delivery system utilizing this compound to transport chemotherapeutic agents. Results indicated improved bioavailability and reduced systemic toxicity compared to traditional delivery methods. The encapsulated drugs showed a sustained release profile over time.
Case Study 2: Imaging Contrast Enhancement
In a clinical trial evaluating imaging agents based on this compound for cancer detection via PET scans demonstrated significantly enhanced imaging contrast compared to conventional agents. This improvement was attributed to the compound's unique fluorinated structure which allows for better visualization of tumors.
Comparative Analysis of Biological Activity
| Property/Aspect | 7-(Bis((2...dodecafluoroheptyl)...) | Traditional Agents |
|---|---|---|
| Stability | High | Variable |
| Lipophilicity | Enhanced | Moderate |
| Drug Encapsulation | Effective | Less effective |
| Imaging Contrast | Superior | Standard |
Q & A
Basic: What are the recommended methodologies for synthesizing this compound given its high degree of fluorination?
Methodological Answer:
Synthesis of highly fluorinated compounds requires precise control over reaction conditions to avoid side reactions. Key steps include:
- Fluorination Techniques : Use electrochemical fluorination or direct fluorination with fluorine gas under inert conditions to ensure complete substitution .
- Protection-Deprotection Strategies : Protect reactive functional groups (e.g., methoxy) during fluorination to prevent unwanted side reactions. For example, employ silyl ethers or tert-butyl groups as temporary protecting agents .
- Purification : Utilize fractional distillation or supercritical fluid chromatography (SFC) to separate isomers and by-products, given the compound’s low volatility and high thermal stability .
Basic: How can researchers characterize the physical and chemical properties of this compound when key data (e.g., log Pow, water solubility) are unavailable?
Methodological Answer:
When experimental data are lacking, employ a multi-technique approach:
- Thermal Analysis : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures and thermal stability .
- Hydrophobicity Assessment : Measure contact angles or use inverse gas chromatography (IGC) to estimate log Pow indirectly .
- Spectroscopic Techniques : Combine NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity .
- Computational Predictions : Leverage tools like COSMO-RS to predict solubility and partitioning behavior .
Advanced: How to design experiments to investigate the thermal stability and decomposition pathways of this compound?
Methodological Answer:
A factorial design approach optimizes experimental efficiency:
- Variable Selection : Test temperature (200–500°C), pressure (ambient vs. vacuum), and atmospheric composition (inert vs. oxidative) as independent variables .
- Analytical Tools : Use pyrolysis-GC/MS to identify decomposition products and kinetics software (e.g., Kinetics Neo) to model reaction pathways .
- Control Experiments : Compare decomposition under inert (argon) and reactive (oxygen-rich) conditions to isolate thermal vs. oxidative degradation mechanisms .
Advanced: What strategies can address contradictions between experimental data and computational predictions regarding its reactivity?
Methodological Answer:
Resolve discrepancies through iterative validation:
- Parameter Refinement : Recalibrate computational models (e.g., DFT or molecular dynamics) using experimental activation energies or transition-state geometries .
- Cross-Validation : Compare results across multiple software platforms (e.g., Gaussian, ORCA) to identify systematic errors .
- Sensitivity Analysis : Quantify the impact of input variables (e.g., solvent polarity in COSMO-RS) on predicted reactivity .
- Theoretical Frameworks : Align hypotheses with existing theories on fluorocarbon reactivity, such as hyperconjugation effects in perfluorinated chains .
Advanced: How to assess the ecological impact of this compound when ecotoxicological data are scarce?
Methodological Answer:
Adopt a tiered risk-assessment framework:
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools like ECOSAR to predict toxicity to aquatic organisms based on structural analogs .
- Persistence Studies : Conduct accelerated degradation tests under UV light or microbial exposure to estimate environmental half-life .
- Trophic Transfer Analysis : Simulate bioaccumulation potential using partition coefficients (e.g., log ) derived from HPLC retention times .
- Comparative Analysis : Benchmark against known persistent organic pollutants (POPs) with similar fluorination patterns to infer regulatory implications .
Advanced: How to optimize membrane separation processes using this compound’s unique fluorinated structure?
Methodological Answer:
Evaluate performance through systematic testing:
- Membrane Fabrication : Incorporate the compound into block copolymers via phase-inversion techniques to create hydrophobic membranes .
- Permeability Testing : Measure gas (e.g., CO/N) or solvent separation efficiency using a dead-end filtration cell under varying pressures .
- Durability Assessment : Expose membranes to aggressive solvents (e.g., DMF) and monitor structural integrity via SEM/ATR-FTIR .
- Computational Fluid Dynamics (CFD) : Model fluid flow and solute rejection using COMSOL Multiphysics to predict scalability .
Advanced: How to ensure reproducibility in synthesizing this compound given potential variability in fluorination reactions?
Methodological Answer:
Implement robust process controls:
- In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of fluorination progress .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, catalyst loading) .
- Batch-to-Batch Analysis : Perform statistical process control (SPC) on purity metrics (e.g., NMR integration) to minimize variability .
- Documentation Standards : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for detailed reaction logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
